molecular formula C17H23N3OS B2419219 N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide CAS No. 2109026-81-3

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide

Cat. No. B2419219
CAS RN: 2109026-81-3
M. Wt: 317.45
InChI Key: CKYMBOXSMLUPSE-UHFFFAOYSA-N
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Description

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide, also known as CP-55940, is a synthetic cannabinoid compound that has been the subject of extensive scientific research in recent years. This compound is of great interest to researchers due to its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In

Mechanism of Action

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes. Activation of these receptors by N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide leads to a range of effects, including pain relief, anti-inflammatory activity, and neuroprotection. N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide also interacts with other receptors in the body, including the vanilloid receptor TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
Studies have shown that N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and neuroprotective effects, N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has been shown to reduce anxiety and improve mood in animal models. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the role of these receptors in physiological processes. However, N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide also has some limitations. It has a short half-life in vivo, which can make it difficult to study its long-term effects. It is also a synthetic compound, which can limit its relevance to natural cannabinoid compounds.

Future Directions

There are several future directions for research on N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide on the body, particularly in relation to its potential as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide and its interactions with other receptors in the body.

Synthesis Methods

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylcyclohexanone with potassium cyanide to produce 1-cyano-4-methylcyclohexene. This compound is then reacted with 2-bromo-4'-methylbiphenyl to produce N-(1-cyano-4-methylcyclohexyl)-4'-methyl-2-biphenylcarboxamide. The final step involves the reaction of this compound with 2-pyridinethiol to produce N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide.

Scientific Research Applications

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy. N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-13-4-8-17(12-18,9-5-13)20(3)16(21)14(2)22-15-6-10-19-11-7-15/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYMBOXSMLUPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C#N)N(C)C(=O)C(C)SC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-(pyridin-4-ylsulfanyl)propanamide

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